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molecular formula C12H9ClO2S B1350765 3-Phenylbenzenesulfonyl chloride CAS No. 65685-01-0

3-Phenylbenzenesulfonyl chloride

Cat. No. B1350765
M. Wt: 252.72 g/mol
InChI Key: LKSVJXWZVULUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06030991

Procedure details

3-Bromobiphenyl (1.5 g, 6.4 mmol) was dissolved in ether (15 ml) and cooled to -78° C. t-Butyllithium (1.7 M solution in hexane, 3.8 ml, 6.4 mmol) was added dropwise under constant stirring and an argon atmosphere. The resultant reaction mixture was stirred at -10° C. to -5° C. for 6 h. The reaction mixture was cooled to -78° C. and sulfuryl chloride (0.64 ml, 6.4 mmol) was added dropwise. After completion of the addition, the reaction mixture was allowed to attain ambient temperature slowly and stirred for 1 h. The reaction mixture was diluted with ethyl acetate (50 ml), washed with water and the organic layer dried over anhydrous MgSO4. Removal of the solvent under reduced pressure gave crude product, which was purified by column chromatography, using hexane followed by 5% ethyl acetate in hexane as eluent, to give 3-biphenylsulfonyl chloride as an oil (0.8 g, 49% yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Quantity
0.64 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=1.C([Li])(C)(C)C.[S:19](Cl)([Cl:22])(=[O:21])=[O:20]>CCOCC.C(OCC)(=O)C>[C:4]1([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=[C:2]([S:19]([Cl:22])(=[O:21])=[O:20])[CH:3]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Three
Name
Quantity
0.64 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
under constant stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at -10° C. to -5° C. for 6 h
Duration
6 h
ADDITION
Type
ADDITION
Details
After completion of the addition
CUSTOM
Type
CUSTOM
Details
to attain ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC=C1)S(=O)(=O)Cl)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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